An In-depth Technical Guide to the Chemical Properties of 4-Iodo-1,2-dimethoxybenzene
An In-depth Technical Guide to the Chemical Properties of 4-Iodo-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-1,2-dimethoxybenzene, also known as 4-iodoveratrole, is an iodinated aromatic organic compound. Its structure, featuring a dimethoxy-substituted benzene (B151609) ring with an iodine atom, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role as a precursor in the development of biologically active molecules.
Chemical and Physical Properties
4-Iodo-1,2-dimethoxybenzene is a solid at room temperature, appearing as a white to yellow or brown powder or crystalline substance.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 4-Iodo-1,2-dimethoxybenzene
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉IO₂ | [2] |
| Molecular Weight | 264.06 g/mol | [2] |
| CAS Number | 5460-32-2 | [2] |
| Appearance | White to yellow or brown powder/crystal | [1] |
| Melting Point | 34-35 °C | [3] |
| Boiling Point | 272.4 °C at 760 mmHg | |
| Density | 1.655 g/cm³ | |
| Flash Point | 118.5 °C | |
| Refractive Index | 1.572 | |
| Solubility | Slightly soluble in water (1 g/L at 25 °C) |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Iodo-1,2-dimethoxybenzene. The following tables summarize its key spectral data.
Table 2: ¹H NMR Spectral Data of 4-Iodo-1,2-dimethoxybenzene
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Instrument Frequency | Reference(s) |
| 3.74-3.92 | m | 6H | -OCH₃ | CDCl₃ | 400 MHz | |
| 6.54-6.65 | m | 1H | Ar-H | CDCl₃ | 400 MHz | |
| 7.04-7.14 | m | 1H | Ar-H | CDCl₃ | 400 MHz | |
| 7.17-7.25 | m | 1H | Ar-H | CDCl₃ | 400 MHz |
Table 3: ¹³C NMR Spectral Data of 4-Iodo-1,2-dimethoxybenzene
| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency | Reference(s) |
| 55.9 | -OCH₃ | CDCl₃ | 100.6 MHz | |
| 56.1 | -OCH₃ | CDCl₃ | 100.6 MHz | |
| 82.3 | Ar-C-I | CDCl₃ | 100.6 MHz | |
| 113.1 | Ar-C | CDCl₃ | 100.6 MHz | |
| 120.3 | Ar-C | CDCl₃ | 100.6 MHz | |
| 129.7 | Ar-C | CDCl₃ | 100.6 MHz | |
| 149.1 | Ar-C-OCH₃ | CDCl₃ | 100.6 MHz | |
| 149.8 | Ar-C-OCH₃ | CDCl₃ | 100.6 MHz |
Table 4: Mass Spectrometry Data of 4-Iodo-1,2-dimethoxybenzene
| m/z | Intensity (%) | Assignment | Ionization Method | Reference(s) |
| 264.15 | 100 | [M]⁺ | GC-MS |
Experimental Protocols
Synthesis of 4-Iodo-1,2-dimethoxybenzene via Iodination of 1,2-Dimethoxybenzene (B1683551)
This protocol describes the direct iodination of 1,2-dimethoxybenzene.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-dimethoxybenzene (1.0 eq) in dichloromethane.
-
Add iodine (1.0 eq) to the solution and stir until it dissolves.
-
Slowly add 30% hydrogen peroxide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and quench excess iodine.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
Purification of 4-Iodo-1,2-dimethoxybenzene
The crude product can be purified by either recrystallization or column chromatography.
4.2.1. Recrystallization Protocol
Materials:
-
Crude 4-Iodo-1,2-dimethoxybenzene
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol or methanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated to boiling for a few minutes.
-
Perform a hot filtration to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
4.2.2. Column Chromatography Protocol
Materials:
-
Crude 4-Iodo-1,2-dimethoxybenzene
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Iodo-1,2-dimethoxybenzene.
Role in Drug Development and Synthesis
While direct biological activities of 4-Iodo-1,2-dimethoxybenzene are not extensively documented, it serves as a crucial building block in the synthesis of various biologically active compounds.[4] The presence of the iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, allowing for the construction of complex molecular architectures.[5][6][7][8]
A notable application is in the synthesis of radiolabeled compounds for medical imaging. For instance, derivatives of 4-Iodo-1,2-dimethoxybenzene have been utilized in the development of Positron Emission Tomography (PET) tracers for imaging breast cancer.[9]
The following diagram illustrates a generalized synthetic workflow where 4-Iodo-1,2-dimethoxybenzene is used as a precursor in a Suzuki-Miyaura cross-coupling reaction to form a biaryl compound, a common scaffold in many pharmaceutical agents.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing 4-Iodo-1,2-dimethoxybenzene.
Safety Information
4-Iodo-1,2-dimethoxybenzene is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
4-Iodo-1,2-dimethoxybenzene is a versatile chemical intermediate with well-defined physical, chemical, and spectral properties. Its utility in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and medical imaging applications, underscores its importance in the field of drug development. The experimental protocols provided in this guide offer a foundation for its synthesis and purification, while the safety information ensures its responsible handling. Further research into the direct biological activities of this compound and its derivatives may unveil new therapeutic potentials.
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Iodo-1,2-dimethoxybenzene | C8H9IO2 | CID 230307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Iodo-1,2-dimethoxybenzene | CAS#:5460-32-2 | Chemsrc [chemsrc.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazole ([18F]FEDBT) for PET imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
